molecular formula C11H11ClN6O2S B13943581 6-[(4-Chloro-1,3,5-triazin-2-yl)amino]-2,3-dihydro-1H-indole-1-sulfonamide

6-[(4-Chloro-1,3,5-triazin-2-yl)amino]-2,3-dihydro-1H-indole-1-sulfonamide

Cat. No.: B13943581
M. Wt: 326.76 g/mol
InChI Key: LHEPFSKSZSBAOP-UHFFFAOYSA-N
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Description

6-[(4-Chloro-1,3,5-triazin-2-yl)amino]-2,3-dihydro-1H-indole-1-sulfonamide is a compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Chloro-1,3,5-triazin-2-yl)amino]-2,3-dihydro-1H-indole-1-sulfonamide typically involves a nucleophilic substitution reaction. The starting material, 2,4,6-trichloro-1,3,5-triazine, undergoes sequential substitution reactions with appropriate nucleophiles to introduce the desired functional groups . The reaction conditions often involve the use of solvents like dioxane or dichloroethane and bases such as sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of microwave irradiation has been explored to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

6-[(4-Chloro-1,3,5-triazin-2-yl)amino]-2,3-dihydro-1H-indole-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles used. For example, substitution with amines can yield various substituted triazine derivatives .

Mechanism of Action

The mechanism of action of 6-[(4-Chloro-1,3,5-triazin-2-yl)amino]-2,3-dihydro-1H-indole-1-sulfonamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer applications, it can induce cell cycle arrest and apoptosis in tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(4-Chloro-1,3,5-triazin-2-yl)amino]-2,3-dihydro-1H-indole-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H11ClN6O2S

Molecular Weight

326.76 g/mol

IUPAC Name

6-[(4-chloro-1,3,5-triazin-2-yl)amino]-2,3-dihydroindole-1-sulfonamide

InChI

InChI=1S/C11H11ClN6O2S/c12-10-14-6-15-11(17-10)16-8-2-1-7-3-4-18(9(7)5-8)21(13,19)20/h1-2,5-6H,3-4H2,(H2,13,19,20)(H,14,15,16,17)

InChI Key

LHEPFSKSZSBAOP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC3=NC(=NC=N3)Cl)S(=O)(=O)N

Origin of Product

United States

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